molecular formula C11H20O B13316829 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13316829
M. Wt: 168.28 g/mol
InChI Key: ABZZEBNRRZBSJI-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It is a cyclopentane derivative with an aldehyde functional group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane with 3-methylbutan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 1-(3-Methylbutan-2-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(3-Methylbutan-2-yl)cyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde depends on the specific reaction or application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the 3-methylbutan-2-yl group.

    Cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.

    Cyclopentane-1-methanol: The reduced form of the aldehyde.

Uniqueness

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of the 3-methylbutan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions in various chemical and biological systems.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-9(2)10(3)11(8-12)6-4-5-7-11/h8-10H,4-7H2,1-3H3

InChI Key

ABZZEBNRRZBSJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCCC1)C=O

Origin of Product

United States

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